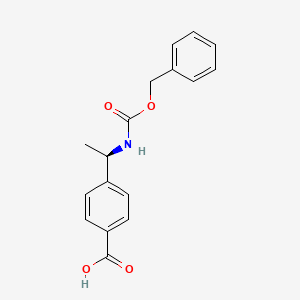![molecular formula C23H33N3NaO10P B8075738 L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)
L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI) is a complex organic compound that combines amino acids and sugar derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt involves multiple steps:
Formation of L-Tryptophan Derivative: L-Tryptophan is first modified to introduce the necessary functional groups.
Glycosylation: The 6-deoxy-alpha-L-mannopyranosyl group is attached to the modified L-Tryptophan through glycosylation reactions, typically using glycosyl donors and catalysts.
Phosphorylation: The hydroxyphosphinyl group is introduced via phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride.
Peptide Bond Formation: L-Leucyl is coupled to the phosphorylated glycosylated L-Tryptophan derivative using peptide coupling reagents.
Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale synthesis: Utilizing automated peptide synthesizers and large reactors for glycosylation and phosphorylation.
Purification: Employing techniques such as crystallization, chromatography, and lyophilization to ensure high purity.
Quality Control: Implementing rigorous testing protocols to confirm the structural integrity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and leucine residues.
Reduction: Reduction reactions may target the phosphinyl group, altering its oxidation state.
Substitution: The glycosyl and phosphinyl groups can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of tryptophan and leucine.
Reduction: Reduced phosphinyl derivatives.
Substitution: Various substituted glycosyl and phosphinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and phosphorylation reactions.
Biology
Protein Engineering: Utilized in the design of novel peptides and proteins with enhanced properties.
Metabolic Studies: Investigates the metabolic pathways involving tryptophan and leucine derivatives.
Medicine
Drug Development:
Therapeutic Research: Explored for its effects on neurotransmitter synthesis and immune response modulation.
Industry
Biotechnology: Used in the production of bioactive compounds and enzymes.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Enzyme Interaction: It can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.
Receptor Binding: May interact with specific receptors in the body, influencing neurotransmitter levels and immune responses.
Signal Transduction: Involved in signaling pathways that regulate cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation and sleep.
L-Leucine: An essential amino acid important for protein synthesis and muscle repair.
Glycosylated Peptides: Peptides modified with sugar moieties, used in various biochemical applications.
Uniqueness
L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt stands out due to its combined features of amino acids, glycosylation, and phosphorylation. This unique combination enhances its potential for diverse applications in research and industry, making it a valuable compound for scientific exploration.
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGCUJZIWBUILZ-KGUNCBEVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B8075660.png)
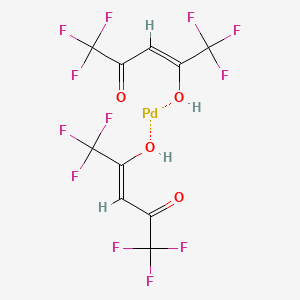
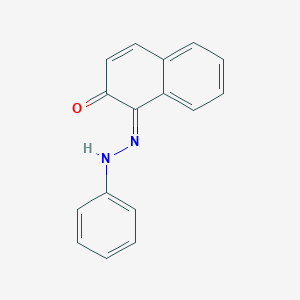
![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8075678.png)
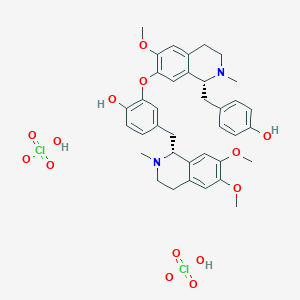
![sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate](/img/structure/B8075695.png)
![2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester](/img/structure/B8075703.png)
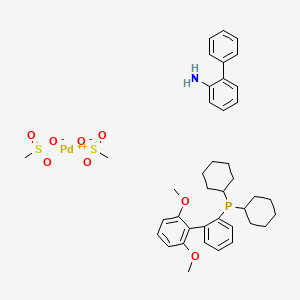
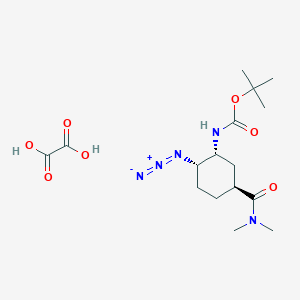
![methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride](/img/structure/B8075727.png)
![(E)-4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one](/img/structure/B8075735.png)
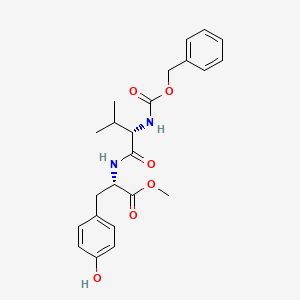
![[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B8075750.png)
